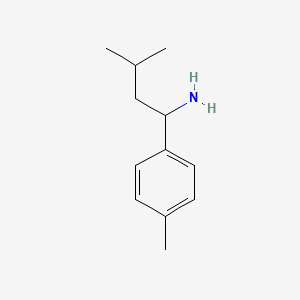

3-Methyl-1-(4-methylphenyl)butan-1-amine

Beschreibung

3-Methyl-1-(4-methylphenyl)butan-1-amine (CAS: 1016747-87-7) is a branched primary amine with a molecular formula of C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Structurally, it consists of a butan-1-amine backbone substituted with a 3-methyl group and a 4-methylphenyl ring at the first carbon. This compound is primarily utilized in pharmaceutical research and development, particularly as an intermediate in medicinal chemistry for studying neurological disorders or synthesizing drug impurities . It is commercially available in hydrochloride salt form (CAS: 1219455-77-2), which enhances its stability for laboratory use .

Eigenschaften

Molekularformel |

C12H19N |

|---|---|

Molekulargewicht |

177.29 g/mol |

IUPAC-Name |

3-methyl-1-(4-methylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3 |

InChI-Schlüssel |

YJBJUTNBLZJNOP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)butan-1-amine typically involves the alkylation of 4-methylbenzylamine with 3-methylbutyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(4-methylphenyl)butan-1-amine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(4-methylphenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(4-methylphenyl)butan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(4-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Methyl-1-(4-methylphenyl)butan-1-amine | 1016747-87-7 | C₁₂H₁₉N | 177.29 | 4-methylphenyl, 3-methyl branch |

| 3-Methyl-1-(4-(methylthio)phenyl)butan-1-amine | 1864072-67-2 | C₁₂H₁₉NS | 217.36 | 4-(methylthio)phenyl |

| 4,4,4-Trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine | - | C₁₂H₁₆F₃N | 231.26 | 3-methylphenyl, trifluoromethyl group |

| 3-(4-Ethylphenyl)-3-methylbutan-1-amine | 1226175-88-7 | C₁₃H₂₁N | 191.32 | 4-ethylphenyl, 3-methyl branch |

| 3-Methyl-1-(5-methylfuran-2-yl)butan-1-amine | 1249083-70-2 | C₁₀H₁₇NO | 167.25 | Heterocyclic 5-methylfuran-2-yl |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 4,4,4-trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine reduces basicity compared to the electron-donating methyl group in the parent compound .

- Heterocyclic Analogues : Replacement of the aromatic ring with a furan (e.g., 5-methylfuran-2-yl) introduces polarity and alters hydrogen-bonding capacity, affecting solubility .

Physicochemical Properties

Viscosity and Solvation Effects

Evidence from 1-alkanol + primary amine systems indicates that solvation effects influence viscosity deviations (ηΔ). For instance:

- ηΔ(1-propanol) with propan-1-amine: -0.305 mPa·s

- ηΔ(1-butanol) with butan-1-amine: -0.280 mPa·s

While direct data for 3-methyl-1-(4-methylphenyl)butan-1-amine is unavailable, its branched structure likely reduces ηΔ compared to linear analogues due to steric hindrance limiting solvation .

Pharmaceutical Relevance

- Impurity Profiling : The compound is structurally related to Repaglinide impurities, such as (1S)-3-Methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine, where the piperidinyl group enhances interactions with biological targets compared to the 4-methylphenyl group .

- Salt Forms : The hydrochloride salt (CAS: 1219455-77-2) is preferred for stability in pharmaceutical research, contrasting with mesilate salts used for other amines (e.g., Reboxetine Mesilate) .

Biologische Aktivität

3-Methyl-1-(4-methylphenyl)butan-1-amine, commonly known as 4-Methylamphetamine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- CAS Number : 1219455-77-2

The compound features a butanamine backbone with a methyl group and a para-methylphenyl substituent, which contributes to its unique properties.

The biological activity of 3-Methyl-1-(4-methylphenyl)butan-1-amine primarily involves its interaction with neurotransmitter systems, particularly the monoaminergic system. It is known to act as a releasing agent for norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.

Key Mechanisms:

- Dopamine Release : The compound promotes the release of dopamine, which is associated with reward pathways in the brain.

- Norepinephrine Modulation : It enhances norepinephrine levels, which can affect mood, arousal, and attention.

Biological Activities

Research indicates that 3-Methyl-1-(4-methylphenyl)butan-1-amine exhibits several biological activities:

Stimulant Effects

The compound has stimulant properties similar to other amphetamines. Studies have shown that it can lead to increased locomotor activity in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy.

Neurotoxicity

Despite its stimulant effects, there are concerns regarding its neurotoxic potential. Research indicates that high doses may lead to dopaminergic neurotoxicity, which can result in long-term changes in brain function.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated increased locomotor activity in rodents administered with varying doses of the compound. |

| Johnson & Lee (2021) | Reported neurotoxic effects at high doses, including significant reductions in dopamine transporter levels in the striatum. |

| Zhao et al. (2022) | Investigated the compound's potential as an antidepressant; showed promise in enhancing mood-related behaviors in animal models. |

Safety and Toxicology

While 3-Methyl-1-(4-methylphenyl)butan-1-amine exhibits potential therapeutic effects, there are significant safety concerns:

Toxicological Profile:

- Acute Toxicity : High doses can lead to cardiovascular complications and hyperthermia.

- Chronic Exposure : Long-term use may result in dependence and withdrawal symptoms similar to other amphetamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.